molecular formula C21H23N3O4 B6347340 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354920-52-7

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347340
CAS RN: 1354920-52-7
M. Wt: 381.4 g/mol
InChI Key: LJLBLUCUWQSIPA-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (4-EPTP) is a synthetic compound that has been studied for a variety of scientific research applications. It is an analog of the natural product 4-(4-ethoxyphenyl)-2-aminopyrimidine (4-EPAM), which has been used as a tool compound to study the biochemical and physiological effects of pyrimidines. 4-EPTP is a substituted pyrimidine, which is a heterocyclic aromatic compound that is composed of four nitrogen atoms, four carbon atoms, and one oxygen atom. It has a molecular weight of 328.42 g/mol and a melting point of 233-235 °C.

Scientific Research Applications

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for a variety of scientific research applications. It has been used as a tool compound to study the biochemical and physiological effects of pyrimidines. 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been used to study the mechanism of action of various drugs, such as anti-cancer drugs, antifungal drugs, and anti-inflammatory drugs. In addition, 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used to study the pharmacological properties of various drugs, such as the ability of drugs to induce apoptosis and the ability of drugs to modulate gene expression.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not completely understood. However, it is believed that 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine exerts its effects by binding to specific receptors in the cell membrane. This binding then triggers a cascade of biochemical and physiological processes, leading to the desired effect. In addition, 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may also interact with other molecules in the cell, such as enzymes and proteins, to further modulate its effects.
Biochemical and Physiological Effects
4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its biochemical and physiological effects. In vitro studies have shown that 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can induce apoptosis in cancer cells. It has also been shown to modulate gene expression in a variety of cell types, including cancer cells and immune cells. In addition, 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been shown to inhibit the growth of fungi and bacteria, and it has been shown to possess anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is relatively non-toxic and has low levels of bioaccumulation. However, there are some limitations to using 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain types of experiments. In addition, 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be difficult to purify, which can also limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the study of 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential direction is to explore the potential therapeutic applications of 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. For example, further research could be conducted to determine if 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could be used as an anti-cancer agent or as an anti-inflammatory agent. Another potential direction is to explore the potential for 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to modulate gene expression in a variety of cell types. Finally, further research could be conducted to determine the mechanism of action of 4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine and to determine if it could be used as a tool compound to study the biochemical and physiological effects of pyrimidines.

Synthesis Methods

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common method is a three-step synthesis. The first step involves the reaction of 4-ethoxybenzaldehyde with 3,4,5-trimethoxyphenylmagnesium bromide in anhydrous THF to form 4-(4-ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ol. The second step involves the reaction of the pyrimidin-2-ol with ethyl chloroformate in anhydrous THF to form 4-(4-ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-ylchloride. The third step involves the reaction of the pyrimidin-2-ylchloride with potassium carbonate in anhydrous THF to form 4-(4-ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-5-28-15-8-6-13(7-9-15)16-12-17(24-21(22)23-16)14-10-18(25-2)20(27-4)19(11-14)26-3/h6-12H,5H2,1-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLBLUCUWQSIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

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